

Bis-PEG9-PFP Ester: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Bis-PEG9-PFP ester	
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This technical guide provides an in-depth overview of **Bis-PEG9-PFP ester**, a homobifunctional crosslinking agent increasingly utilized by researchers, scientists, and drug development professionals. The document outlines its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation.

Core Compound Specifications

Bis-PEG9-PFP ester is a chemical tool essential for covalently linking amine-containing molecules. Its structure features a nine-unit polyethylene glycol (PEG) spacer, which enhances water solubility and reduces the immunogenicity of the resulting conjugate.[1] The terminal pentafluorophenyl (PFP) esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[2] This reactivity, coupled with a greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, makes PFP esters a robust choice for bioconjugation in aqueous environments.[3]

Below is a summary of the key quantitative data for **Bis-PEG9-PFP ester**:



Property	Value	References
Molecular Formula	C34H40F10O13	
Molecular Weight	846.66 g/mol	
Exact Mass	846.2300 g/mol	
CAS Number	1334170-00-1	_

Applications in Research and Drug Development

The primary application of **Bis-PEG9-PFP ester** is in the field of bioconjugation. As a homobifunctional crosslinker, it can be used to link two amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides. This is particularly useful for studying protein-protein interactions and for the creation of antibody-drug conjugates (ADCs).

Furthermore, **Bis-PEG9-PFP ester** is employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The PEG9 spacer in **Bis-PEG9-PFP ester** provides the necessary length and flexibility for the two ends of the PROTAC to bind to their respective targets.

Experimental Protocol: Protein-Protein Crosslinking

This section details a general methodology for the crosslinking of soluble proteins using **Bis-PEG9-PFP ester**. This protocol is a representative example and may require optimization for specific applications.

Materials:

- Bis-PEG9-PFP ester
- Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Protein(s) to be crosslinked
- Anhydrous organic solvent (e.g., Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF))



- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment

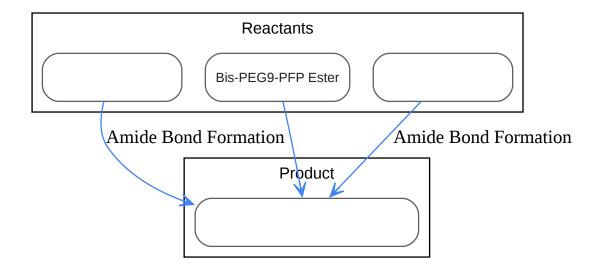
Procedure:

- Protein Preparation: Dissolve the protein(s) in the conjugation buffer to a final concentration of 0.1 mM.
- Crosslinker Stock Solution Preparation: Immediately before use, dissolve the Bis-PEG9-PFP
 ester in the anhydrous organic solvent to create a stock solution. The reagent is moisturesensitive and should not be stored in solution.
- Crosslinking Reaction: Add the Bis-PEG9-PFP ester stock solution to the protein solution to achieve a final concentration that is in molar excess to the protein. A common starting point is a 10-fold molar excess.
- Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the specific proteins.
- Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This step terminates the reaction by consuming any unreacted PFP esters.
- Purification: Remove excess crosslinker and quenching buffer from the crosslinked protein solution using a desalting column or by dialysis against an appropriate buffer.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein crosslinking using **Bis-PEG9-PFP ester**.

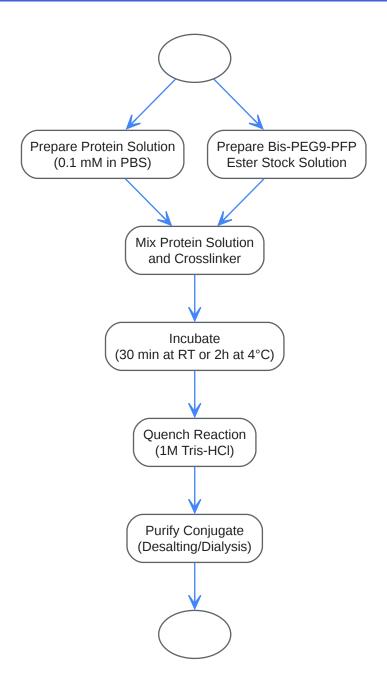




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Caption: Chemical crosslinking of two proteins using Bis-PEG9-PFP ester.





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Caption: Experimental workflow for protein crosslinking.

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